Hydroxymethanesulfonate ION(1-)

Overview

Description

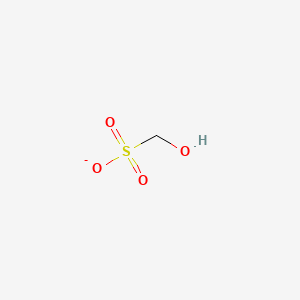

Hydroxymethanesulfonate ion(1−) (HMS, HOCH₂SO₃⁻) is a sulfur(IV) species formed via the reaction of formaldehyde (CH₂O) with bisulfite (HSO₃⁻) in aqueous environments . It plays a critical role in atmospheric chemistry, particularly in fog and cloud water, where it stabilizes sulfur(IV) under low-light conditions . HMS is often overlooked in atmospheric models, leading to underestimation of sulfate formation during haze events . Its reactivity includes participation in photochemical reduction pathways, yielding products like glycolonitrile and glyceronitrile under UV irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethanesulfonate ion (1-) is synthesized through the reaction of sulfur dioxide (SO₂) with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{SO}_2 + \text{HCHO} + \text{H}_2\text{O} \rightarrow \text{CH}_2(\text{OH})\text{SO}_3^- ] This reaction typically occurs in aqueous environments, such as cloud and fog water, where sulfur dioxide and formaldehyde are dissolved .

Industrial Production Methods

the laboratory synthesis involves the controlled reaction of sulfur dioxide and formaldehyde in aqueous solutions under specific conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydroxymethanesulfonate ion (1-) undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals (OH) to form sulfate (SO₄²⁻) and peroxydisulfate (S₂O₈²⁻) ions

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydroxyl radicals (OH) in atmospheric conditions

Substitution: Nucleophiles such as bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) ions can react with formaldehyde to form hydroxymethanesulfonate ion (1-).

Major Products Formed

Scientific Research Applications

Hydroxymethanesulfonate ion (1-) has several scientific research applications:

Atmospheric Chemistry: It is studied for its role in the sulfur cycle and its impact on aerosol properties, such as hygroscopicity, acidity, and viscosity

Environmental Science: It is used to understand the formation and transformation of sulfur-containing compounds in the atmosphere

Analytical Chemistry: Techniques such as ion chromatography and mass spectrometry are employed to quantify hydroxymethanesulfonate ion (1-) in environmental samples

Mechanism of Action

Hydroxymethanesulfonate ion (1-) exerts its effects through its participation in atmospheric chemical reactions. It is formed via the nucleophilic addition of bisulfite or sulfite ions to formaldehyde in aqueous environments. The compound can undergo oxidation by hydroxyl radicals, leading to the formation of sulfate and peroxydisulfate ions. These reactions contribute to the transformation of sulfur species in the atmosphere .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Alkyl and Perfluorinated Sulfonates

Hydroxymethanesulfonate (HMS) differs from alkyl sulfonates (e.g., sodium hexanesulfonate) and perfluorinated sulfonates (e.g., sodium perfluoro-1-heptanesulfonate) in its hydroxymethyl group, which enhances its reactivity in aqueous-phase reactions.

Key Differences :

- Reactivity : HMS participates in redox equilibria with cyanide and sulfite, forming nitriles and aldehydes . Alkyl sulfonates are chemically inert and used primarily as surfactants or analytical reagents.

- Environmental Impact : Perfluorinated sulfonates are persistent pollutants, whereas HMS is transient and part of natural sulfur cycles .

Sulfur-Containing Ions: Metabisulfite and Thiosulfate

HMS shares functional similarities with other sulfur-oxygen anions but differs in oxidation state and stability.

Key Comparisons :

- Oxidation State : HMS and metabisulfite are both S(IV) species, but thiosulfate has mixed oxidation states (S⁰ and S⁺IV).

- Stability : HMS is stabilized by formaldehyde in aqueous media, whereas metabisulfite decomposes to sulfate under oxidative conditions .

Reaction Pathways and Photochemical Behavior

HMS exhibits unique photochemical reactivity compared to other sulfonates and sulfur ions:

- Reductive Homologation : Under UV irradiation, HMS reacts with cyanide to form glycolonitrile, glyceronitrile, and serine precursors . Alkyl sulfonates lack this reactivity.

- Catalytic Acceleration: Ferrocyanide ([FeII(CN)₆]⁴⁻) enhances HMS conversion to reduced products (e.g., glyceraldehyde cyanohydrin) by doubling sulfite’s reducing capacity .

Analytical Challenges and Detection Methods

HMS is often misidentified in particulate matter (PM) due to overlapping signals with sulfate in aerosol mass spectrometry (AMS) . Ion chromatography (IC) paired with HPLC techniques improves specificity for HMS quantification . In contrast, alkyl sulfonates are easily detected via their distinct retention times in IC .

Research Findings and Implications

Q & A

Basic Questions

Q. How can hydroxymethanesulfonate (HMS) be accurately detected and quantified in atmospheric particulate matter (PM)?

HMS detection requires specialized analytical techniques due to its coexistence with other sulfur species. Ion chromatography (IC) is optimal for separating HMS from sulfate (S(VI)) in aqueous extracts, while aerosol mass spectrometry (AMS) provides real-time PM composition analysis. However, AMS may misidentify HMS as sulfate due to similar fragmentation patterns, necessitating complementary IC validation .

Q. What are the primary chemical pathways for HMS formation in atmospheric aqueous phases?

HMS forms via the reaction of dissolved sulfur(IV) species (e.g., HSO₃⁻) with formaldehyde in fog/cloud water. This process is favored under low-light conditions where sulfur(IV) oxidation to sulfate is suppressed. Competing pathways include SO₂ hydration and subsequent reactions with carbonyl compounds .

Q. Why do conventional PM composition models underestimate sulfate during severe haze episodes?

Traditional models often neglect HMS as a sulfur(IV) reservoir, leading to underestimation of total sulfur content. During haze, HMS accumulates due to reduced photochemical oxidation, requiring revised models to incorporate HMS quantification via IC or advanced mass spectrometry .

Advanced Research Questions

Q. How can kinetic studies resolve equilibria between HMS and glycolonitrile in photochemical systems?

Experimental designs using ¹³C-labeled formaldehyde and NMR spectroscopy track HMS-glyceronitrile equilibria. For example, irradiating HMS-cyanide mixtures at pH 7 for 12 hours reveals photochemical conversion to glyceronitrile and iminodiacetonitrile, with kinetic profiles dependent on reductant availability (e.g., bisulfite) .

Q. What methodological challenges arise in differentiating S(IV) and S(VI) species in PM samples?

Co-elution of sulfur species in chromatographic methods and overlapping mass spectra in AMS necessitate:

- Pre-column derivatization (e.g., using ion-pair reagents) to enhance IC resolution.

- High-resolution AMS (e.g., LTQ-Orbitrap) to distinguish HMS (m/z 111) from sulfate fragments .

Q. How does HMS influence aqueous-phase radical cycling in cloud droplets?

HMS participates in HOₓ radical cycles by reacting with (OH)ₐq, altering sulfur oxidation pathways. Computational models integrating HMS chemistry show reduced sulfate production under low-light conditions, consistent with field observations in Beijing haze episodes .

Q. What experimental approaches validate HMS as a tracer for fog processing in individual aerosol particles?

Single-particle AMS combined with principal component analysis (PCA) identifies HMS-enriched particles. For example, HMS correlates with formaldehyde and bisulfite in fog-processed aerosols, distinguishing them from sulfate-dominated particles .

Q. How do photolysis experiments clarify HMS stability in atmospheric waters?

Controlled irradiation studies (e.g., 300–400 nm UV light) quantify HMS degradation rates. Results show rapid HMS photolysis in the presence of nitrates, generating SO₃⁻ radicals and reforming sulfate, highlighting its transient role in diurnal chemistry .

Q. What analytical strategies improve HMS quantification in complex PM matrices?

- Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) achieves sub-ppb detection limits.

- Isotope dilution (e.g., ³⁴S-labeled HMS) corrects for matrix effects in IC .

Q. How can model-data discrepancies in sulfur budgets during haze be resolved?

Integrating HMS measurements into regional air quality models (e.g., WRF-Chem) reduces sulfate underestimation by 20–30%. Field data from Beijing show HMS contributes 5–15% of total sulfur during winter haze, emphasizing the need for real-time HMS monitoring .

Q. Methodological Recommendations

- For kinetic studies : Use ¹³C/³⁴S isotopic labeling and time-resolved NMR or HRMS to track reaction pathways .

- For field sampling : Preserve aerosol samples at -20°C to prevent HMS degradation and artifact formation .

- For model integration : Parameterize HMS formation rates as a function of formaldehyde and SO₂ concentrations, with light intensity as a modulating factor .

Properties

IUPAC Name |

hydroxymethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETXZQGDWUJKMO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O4S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225910 | |

| Record name | Hydroxymethanesulfonate ION(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-19-1 | |

| Record name | Hydroxymethanesulfonate ION(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007494191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethanesulfonate ION(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHANESULFONATE ION(1-) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y246NTV7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.